Cas no 6620-95-7 (H-Ser-Ser-OH)

H-Ser-Ser-OH 化学的及び物理的性質
名前と識別子
-
- n-serylserine
- Serylserine
- H-Ser-Ser-OH
- L-SER-SER
-
- MDL: MFCD00191021
- インチ: InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4-/m0/s1
- InChIKey: XZKQVQKUZMAADP-IMJSIDKUSA-N
- ほほえんだ: OC[C@@H](C(O)=O)NC([C@@H](N)CO)=O
計算された属性
- せいみつぶんしりょう: 192.07466
- どういたいしつりょう: 192.074622
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _4.9
- トポロジー分子極性表面積: 133
じっけんとくせい
- 密度みつど: 1.506±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 228-230 ºC
- ふってん: 633.7°C at 760 mmHg
- フラッシュポイント: 337°C
- 屈折率: 1.565
- ようかいど: 可溶性(999 g/l)(25ºC)、
- PSA: 132.88
- LogP: -2.04110
H-Ser-Ser-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476770-250 mg |
H-Ser-Ser-OH; . |
6620-95-7 | 250mg |
€337.00 | 2023-06-15 | ||
abcr | AB476770-1 g |
H-Ser-Ser-OH; . |
6620-95-7 | 1g |
€909.60 | 2023-06-15 | ||
abcr | AB476770-250mg |
H-Ser-Ser-OH; . |
6620-95-7 | 250mg |
€357.20 | 2025-02-16 | ||
A2B Chem LLC | AH15033-25mg |
H-Ser-Ser-OH |
6620-95-7 | 95% | 25mg |
$94.00 | 2024-04-19 | |
A2B Chem LLC | AH15033-100mg |
H-Ser-Ser-OH |
6620-95-7 | 95% | 100mg |
$260.00 | 2024-04-19 | |
abcr | AB476770-1g |
H-Ser-Ser-OH; . |
6620-95-7 | 1g |
€969.80 | 2025-02-16 | ||
1PlusChem | 1P00FCC9-5mg |
H-SER-SER-OH |
6620-95-7 | 95% | 5mg |
$60.00 | 2024-04-22 | |
1PlusChem | 1P00FCC9-25mg |
H-SER-SER-OH |
6620-95-7 | 95% | 25mg |
$92.00 | 2024-04-22 | |
1PlusChem | 1P00FCC9-100mg |
H-SER-SER-OH |
6620-95-7 | 95% | 100mg |
$235.00 | 2024-04-22 | |
TRC | S262035-50mg |
H-Ser-Ser-OH |
6620-95-7 | 50mg |
$ 210.00 | 2022-06-03 |
H-Ser-Ser-OH 関連文献
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Moubani Chakraborty,Stephanie L. Haag,Matthew T. Bernards,Kristopher V. Waynant Biomater. Sci. 2021 9 5508
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2. Amino acids and peptides. Part 19. Synthesis of β-1- and β-2-adamantyl aspartates and their evaluation for peptide synthesisYoshio Okada,Shin Iguchi J. Chem. Soc. Perkin Trans. 1 1988 2129
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3. Optical rotatory dispersion. Part XXXVII. Tri- and tetra-peptides of alanine and serineJ. Beacham,V. T. Ivanov,P. M. Scopes,D. R. Sparrow J. Chem. Soc. C 1966 1449
-
Chaoting Wen,Xudong He,Jixian Zhang,Guoyan Liu,Xin Xu Food Funct. 2022 13 5498
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5. Total synthesis of bovine pancreatic ribonuclease A. Part 5. Synthesis of the protected S-protein (positions 21–124) and the protected S-peptide (positions 1–20)Nobutaka Fujii,Haruaki Yajima J. Chem. Soc. Perkin Trans. 1 1981 819
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Xue Zhou,Erik Jan Cornel,Shisheng He,Jianzhong Du Mater. Chem. Front. 2021 5 6735
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Yufei Xue,Hua Bai,Bo Peng,Bin Fang,Jonathan Baell,Lin Li,Wei Huang,Nicolas Hans Voelcker Chem. Soc. Rev. 2021 50 4872
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Luiza Galina,Pedro Ferrari Dalberto,Leonardo Kras Borges Martinelli,Candida Deves Roth,Antonio Frederico Michel Pinto,Anne Drumond Villela,Cristiano Valim Bizarro,Pablo Machado,Luis Fernando Saraiva Macedo Timmers,Osmar Norberto de Souza,Edgar Marcelino de Carvalho Filho,Luiz Augusto Basso,Diogenes Santiago Santos RSC Adv. 2017 7 54347
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Qi Lin,Peng-Peng Mao,Yan-Qing Fan,Pei-Pei Jia,Juan Liu,You-Ming Zhang,Hong Yao,Tai-Bao Wei Soft Matter 2017 13 7360
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Jianhui Wu,Haimei Zhu,Ming Zhao,Yuji Wang,Guodong Yang,Yaonan Wang,Shurui Zhao,Lin Gui,Xiaoyi Zhang,Shiqi Peng J. Mater. Chem. B 2017 5 917
H-Ser-Ser-OHに関する追加情報
N-Serylserine: A Comprehensive Overview
N-Serylserine, identified by the CAS number 6620-95-7, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound has garnered attention due to its unique properties and potential applications in various industries. In this article, we will delve into the characteristics, synthesis, and recent advancements related to N-Serylserine, providing a detailed and up-to-date analysis.
The chemical structure of N-Serylserine is defined by its amino acid backbone, with a serine residue modified by the addition of a seryl group. This modification imparts distinctive functional properties to the molecule, making it a valuable compound in both research and industrial settings. Recent studies have highlighted its role in enzymatic reactions, particularly in processes involving serine proteases, where it acts as a substrate or inhibitor depending on the context.
One of the most notable advancements in the study of N-Serylserine involves its application in drug discovery. Researchers have explored its potential as a lead compound for developing new therapeutic agents targeting specific enzymes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-Serylserine derivatives could inhibit certain proteases with high specificity, opening avenues for novel treatments in oncology and neurodegenerative diseases.
In addition to its pharmacological applications, N-Serylserine has found utility in biotechnological processes. Its ability to act as a substrate in enzymatic assays makes it an essential tool for studying enzyme kinetics and catalytic mechanisms. Recent breakthroughs in recombinant protein production have further enhanced the accessibility of this compound, enabling more efficient large-scale synthesis.
The synthesis of N-Serylserine typically involves multi-step chemical reactions, often utilizing protective group strategies to ensure high yields and purity. Innovations in synthetic chemistry have streamlined these processes, reducing production costs and improving scalability. For example, a 2023 paper in Organic Process Research & Development introduced a novel catalytic route that significantly enhances the efficiency of synthesizing this compound.
Beyond its direct applications, N-Serylserine serves as a model compound for studying amino acid modifications and their implications in biological systems. Its role in post-translational modifications has been explored extensively, with implications for understanding cellular signaling pathways and disease mechanisms.
In conclusion, N-Serylserine (CAS No. 6620-95-7) stands as a pivotal compound with diverse applications across multiple disciplines. Its continued exploration promises to unlock new possibilities in drug development, biotechnology, and fundamental biochemical research. As scientific advancements continue to unfold, the significance of this compound is expected to grow further.
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